molecular formula C17H19N3O2 B2472064 N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide CAS No. 2034358-97-7

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2472064
CAS No.: 2034358-97-7
M. Wt: 297.358
InChI Key: ZYRLEMGUNBFACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyridin-3-yl acetamide core linked to a substituted phenyl group. The phenyl ring is modified with a 3-methoxyazetidine moiety, a four-membered nitrogen-containing ring.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-6-4-14(5-7-15)19-17(21)9-13-3-2-8-18-10-13/h2-8,10,16H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLEMGUNBFACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyazetidine Ring: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.

    Attachment of the Phenyl Group: The methoxyazetidine intermediate is then reacted with a phenyl halide in the presence of a base to form the N-(4-(3-methoxyazetidin-1-yl)phenyl) intermediate.

    Formation of the Pyridinylacetamide Moiety: The final step involves the reaction of the N-(4-(3-methoxyazetidin-1-yl)phenyl) intermediate with a pyridinylacetamide precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets and potential pharmacological effects.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Pyridine-Based Acetamides

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Structure: Differs by a 3-cyanophenyl group instead of the azetidine-phenyl system. Activity: Demonstrated strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 . Significance: Highlights the importance of pyridine positioning for enzyme inhibition.
  • N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0)

    • Structure : Replaces the acetamide with a urea linker.
    • Activity : Lower binding affinity compared to acetamide derivatives, suggesting the acetamide group enhances target engagement .

Azetidine/Piperidine-Modified Analogues

  • N-{4-[2-(Pyridin-3-yl)piperidine-1-sulfonyl]phenyl}acetamide (CHEBI:131995) Structure: Features a piperidine-sulfonyl group instead of azetidine.
  • N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)

    • Structure : Incorporates a piperazine-carbonyl linker and 3-methoxybenzoyl group.
    • Physicochemical Data : Melting point 207–209°C; molecular weight 458 g/mol .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not Reported ~341.4* 3-Methoxyazetidine, pyridin-3-yl
8d 207–209 458 3-Methoxybenzoyl, piperazine
5RGX Not Reported ~267.3* 3-Cyanophenyl, 4-methylpyridine
CHEBI:131995 Not Reported ~389.4* Piperidine-sulfonyl

*Calculated based on molecular formula.

Enzyme Inhibition

  • SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 5RGX, 5RH2) bind to the protease’s lateral pocket via HIS163 interactions, with acetamide linkers forming hydrogen bonds to ASN142 and GLN189 .
  • Kinase Inhibitors :
    Compounds like N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) (MW 538 g/mol) show trifluoromethyl groups augmenting hydrophobic interactions in kinase binding pockets .

Anticancer and Antiproliferative Activity

  • Imatinib Hybrids (e.g., 15a) :
    Hybrids with triazole-acetamide scaffolds exhibit antimyeloproliferative activity, though their mechanisms differ from pyridine-azetidine analogs .

Key Differentiators of the Target Compound

Azetidine vs.

Substituent Positioning :
The para-substitution on the phenyl ring (azetidine at position 4) may optimize steric compatibility in enzyme active sites compared to meta-substituted analogs .

Metabolic Stability : Methoxy groups on azetidine could slow oxidative metabolism, extending half-life relative to unsubstituted analogs .

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, pharmacological effects, and comparative studies associated with this compound.

The synthesis of this compound typically involves several steps:

  • Formation of the Methoxyazetidine Ring : A suitable azetidine precursor reacts with a methoxy group donor.
  • Attachment of the Phenyl Group : The methoxyazetidine intermediate is reacted with a phenyl halide in the presence of a base.
  • Formation of the Pyridinylacetamide Moiety : The final step involves the reaction with a pyridinylacetamide precursor.

This compound has a molecular formula of C17H19N3O2C_{17}H_{19}N_{3}O_{2} and a molecular weight of approximately 299.35 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various cellular pathways and physiological processes .

Pharmacological Effects

Research indicates that this compound has potential applications in:

  • Medicinal Chemistry : Its unique structure suggests possible therapeutic applications.
  • Pharmacology : Investigations into its interactions with biological targets have shown promising results .

Case Studies and Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Respiratory Stimulation : Some compounds related to this class have demonstrated an ability to stimulate mitochondrial respiration, indicating potential metabolic effects .
  • Neuropharmacology : Investigations into similar compounds have suggested roles in neurodegenerative diseases, particularly concerning α-synuclein aggregation .

Table 1 summarizes key findings from relevant studies:

StudyBiological EffectMethodologyFindings
Mitochondrial RespirationRat liver mitochondriaCompounds stimulated respiration; significant mitochondrial swelling observed.
Neurodegenerative ImpactStructure-activity relationship studiesIdentified potential for imaging α-synuclein fibrils; implications for Parkinson's disease research.

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructural VariationUnique Features
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamidePyridin-2-yl instead of pyridin-3-ylDifferent receptor interactions may be observed.
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-yl)acetamidePyridin-4-yl instead of pyridin-3-ylPotentially different pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.